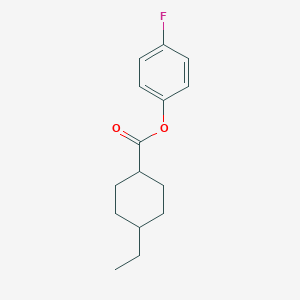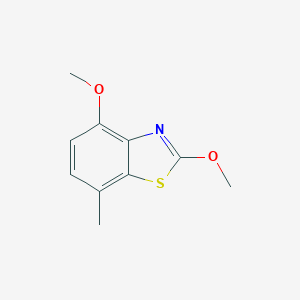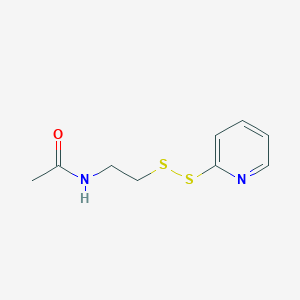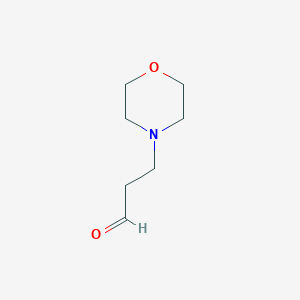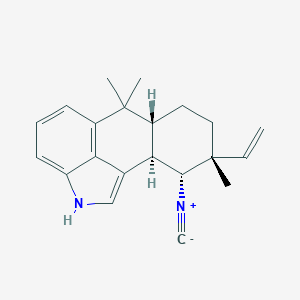
hapalindole H
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hapalindole H is a natural product that belongs to the alkaloid family. It was first isolated from a marine cyanobacterium Hapalosiphon sp. by a group of researchers in 2004. Since then, this compound has attracted a lot of attention from scientists due to its potential applications in various fields such as medicine, agriculture, and biotechnology.
Wissenschaftliche Forschungsanwendungen
Apoptotic Effects in Prostate Cancer Cells
Hapalindole H (Hap H) has been identified as a significant inhibitor of nuclear factor-kappa B (NF-ĸB) with selective cytotoxicity against prostate cancer cells. It induces apoptosis through the intrinsic mitochondrial pathway in hormone-independent PC-3 prostate cancer cells. This effect is characterized by the disruption of the outer mitochondrial membrane, leading to an increased apoptotic state in treated cells (Acuña et al., 2018).
Biosynthetic Assembly and Chemical Structure
Hapalindoles possess a complex polycyclic ring system. Their biosynthetic assembly mechanism involves a Cope rearrangement and a C-C bond-forming cascade. The study of the fam gene cluster in the cyanobacterium Fischerella ambigua UTEX 1903 has provided insights into the enzymes involved in this process, such as FamD1, FamD2, and FamC1, which contribute to the formation of the tetracyclic core ring system of hapalindoles (Li et al., 2015).
Structural Insights into Biosynthesis
The structural basis of the Cope rearrangement and cyclization in hapalindole biogenesis has been detailed through the study of HpiC1, a Stig cyclase. This enzyme catalyzes the formation of hapalindole alkaloids and controls the position of terminal electrophilic aromatic substitution, distinguishing hapalindole from fischerindole alkaloids (Newmister et al., 2018).
Sodium Channel Modulation
Hapalindoles have been shown to modulate sodium channels. This property was observed in the neuroblastoma cell line BE(2)-M17, where hapalindoles inhibited veratridine-induced depolarization in a manner similar to that of neosaxitoxin. This finding suggests that hapalindoles could be neurotoxic secondary metabolites, impacting water quality assessment due to their presence in freshwater ecosystems (Cagide et al., 2014).
Comparative Analysis of Biosynthetic Gene Clusters
A comparative analysis of hapalindole, ambiguine, and welwitindolinone gene clusters has been conducted, revealing the conservation of the organization of the welwitindolinone gene cluster across strains. This research has also highlighted the pivotal role of cis and trans indole-isonitrile intermediates in the early steps of hapalindole biosynthesis (Micallef et al., 2014).
Immunomodulatory Effects
Hapalindoles from the cyanobacterium Hapalosiphon sp. have been identified as compounds responsible for immunomodulatory effects, specifically inhibiting T cell proliferation. Hapalindole A, the most potent compound, reduced T cell proliferation with an IC50 of 1.56 µM, suggesting potential applications in treating autoimmune diseases and cancers (Chilczuk et al., 2019).
Eigenschaften
CAS-Nummer |
101968-75-6 |
|---|---|
Produktname |
hapalindole H |
Molekularformel |
C21H24N2 |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
(2R,3R,4R,7R)-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),9(16),10,12-tetraene |
InChI |
InChI=1S/C21H24N2/c1-6-21(4)11-10-15-18(19(21)22-5)13-12-23-16-9-7-8-14(17(13)16)20(15,2)3/h6-9,12,15,18-19,23H,1,10-11H2,2-4H3/t15-,18+,19-,21+/m1/s1 |
InChI-Schlüssel |
SLUFHMQYBPOTFZ-LKRGOLFISA-N |
Isomerische SMILES |
C[C@@]1(CC[C@@H]2[C@@H]([C@H]1[N+]#[C-])C3=CNC4=CC=CC(=C43)C2(C)C)C=C |
SMILES |
CC1(C2CCC(C(C2C3=CNC4=CC=CC1=C43)[N+]#[C-])(C)C=C)C |
Kanonische SMILES |
CC1(C2CCC(C(C2C3=CNC4=CC=CC1=C43)[N+]#[C-])(C)C=C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



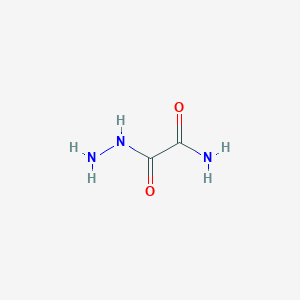
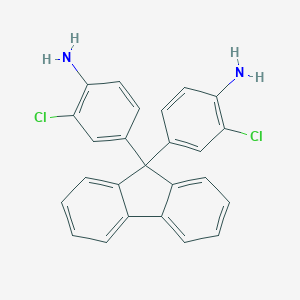
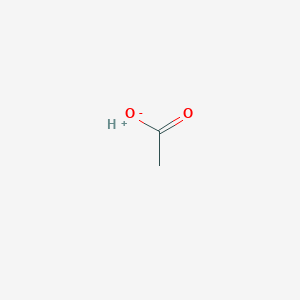

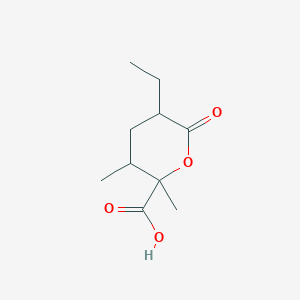
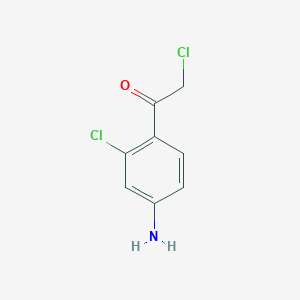
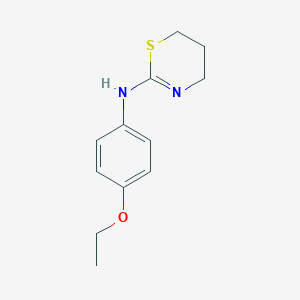
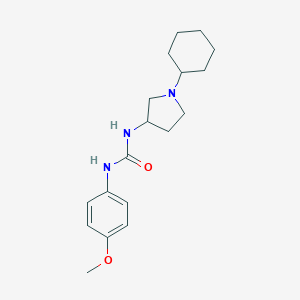
![(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7-(dimethylamino)-8-hydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B12495.png)

